2,4-Dibromo-5-nitroaniline
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Overview
Description
2,4-Dibromo-5-nitroaniline is an organic compound with the molecular formula C6H3Br2N2O2 It is a derivative of aniline, where two bromine atoms and one nitro group are substituted at the 2, 4, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the desired position.
Bromination: The nitrated product is then subjected to bromination to introduce bromine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound often employs bromide-bromate salts in an aqueous acidic medium. This method is advantageous due to its high yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly performed using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: Often involves nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Dibromo-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dibromo-5-nitroaniline exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to reduced metabolism of specific drugs. Additionally, it exhibits antioxidant and anti-inflammatory effects by modulating the levels of inflammatory markers in the blood.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but with bromine atoms at the 2 and 6 positions.
2,4-Dibromo-6-nitroaniline: Another isomer with the nitro group at the 6 position.
Uniqueness
2,4-Dibromo-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H4Br2N2O2 |
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Molecular Weight |
295.92 g/mol |
IUPAC Name |
2,4-dibromo-5-nitroaniline |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |
InChI Key |
KJBVPQVNBQJCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N |
Origin of Product |
United States |
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